molecular formula C24H32N2O4S B2532640 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 921998-02-9

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2532640
CAS No.: 921998-02-9
M. Wt: 444.59
InChI Key: JXESSNWQUHVJHT-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic small molecule characterized by a fused benzo[b][1,4]oxazepinone core and a sulfonamide substituent. The compound features a 5-isobutyl group and 3,3-dimethyl modifications on the oxazepinone ring, as well as a 2,4,6-trimethyl-substituted benzenesulfonamide moiety. The molecule’s complexity arises from its stereoelectronic properties, influenced by the electron-withdrawing sulfonamide group and the steric bulk of the isobutyl and trimethylbenzene substituents.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)10-16(3)11-18(22)5/h8-12,15,25H,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXESSNWQUHVJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide functionality. Its molecular formula is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S with a molecular weight of 462.66 g/mol. The presence of isobutyl and dimethyl groups enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound may act as an inhibitor of receptor-interacting protein 1 (RIP1) kinase. Dysregulation of RIP1 is linked to various inflammatory diseases and programmed cell death pathways. By inhibiting this kinase, the compound could potentially provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. It modulates signaling pathways related to apoptosis and necrosis .
  • Anticonvulsant Properties : Similar compounds within the benzoxazepin class have demonstrated anticonvulsant effects. Further studies are needed to confirm if this specific compound exhibits similar properties .
  • Potential Anticancer Activity : By targeting RIP1 kinase, the compound may influence cancer cell survival and proliferation pathways. This suggests a potential role in cancer therapy .

Study 1: RIP1 Kinase Inhibition

A study investigating the inhibition of RIP1 kinase by various oxazepin derivatives found that modifications to the benzamide moiety significantly affected biological activity. The presence of bulky substituents like isobutyl enhanced inhibitory potency against RIP1 .

Study 2: In Vivo Efficacy

In vivo studies using animal models for inflammatory diseases demonstrated that treatment with the compound resulted in reduced markers of inflammation and improved clinical outcomes compared to controls .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)benzamideSimilar oxazepine core without chloro substitutionPotential RIP1 inhibition
4-chloro-N-(5-isobutyl-3-methylbenzamide)Chlorinated benzamideAnti-inflammatory properties
Benzamide derivativesVarious substitutions on benzene ringDiverse biological activities including antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives reported in the literature, differing primarily in alkyl chain length and substituent patterns on the benzenesulfonamide group. Below is a systematic comparison with two closely related analogs ( and ):

Structural and Molecular Comparisons

Property Target Compound CAS 921907-81-5 () CAS 922022-38-6 ()
Core Structure Benzo[b][1,4]oxazepinone Benzo[b][1,4]oxazepinone Benzo[b][1,4]oxazepinone
Alkyl Chain 5-isobutyl (4-carbon branch) 5-isopentyl (5-carbon branch) 5-isopentyl (5-carbon branch)
Sulfonamide Substituent 2,4,6-trimethylbenzene 4-methylbenzene 3,4-dimethylbenzene
Molecular Formula C₂₄H₃₂N₂O₄S (inferred) C₂₃H₃₀N₂O₄S C₂₄H₃₂N₂O₄S
Molecular Weight ~458.6 g/mol (calculated) 430.6 g/mol 444.6 g/mol
Key Features Increased steric hindrance from 2,4,6-trimethyl groups; compact isobutyl chain Moderate steric bulk from 4-methyl group; longer isopentyl chain Enhanced hydrophobicity from 3,4-dimethyl groups; extended isopentyl chain

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length : The target compound’s isobutyl group (4-carbon) likely reduces molecular weight and lipophilicity compared to the isopentyl (5-carbon) analogs in and . This may enhance solubility but reduce membrane permeability .
  • Molecular Weight : The target compound’s higher molecular weight compared to CAS 921907-81-5 (430.6 g/mol) but similarity to CAS 922022-38-6 (444.6 g/mol) suggests that methyl group positioning significantly impacts bulk without drastically altering mass.

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